![molecular formula C13H20NO2+ B13815481 [2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is a chemical compound with the molecular formula C13H20NO2 It is known for its unique structure, which includes an acetyloxymethyl group attached to a phenyl ring, and a trimethylazanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium typically involves the reaction of [2-(Acetyloxymethyl)phenyl]methyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is [2-(Carboxymethyl)phenyl]methyl-trimethylazanium.
Reduction: The major product is [2-(Hydroxymethyl)phenyl]methyl-trimethylazanium.
Substitution: The major products depend on the nucleophile used, such as [2-(Methoxymethyl)phenyl]methyl-trimethylazanium when sodium methoxide is used.
Wissenschaftliche Forschungsanwendungen
[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The acetyloxymethyl group plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium
- [2-(Acetyloxymethyl)phenyl]methyl-dimethylazanium
Uniqueness
[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H20NO2+ |
|---|---|
Molekulargewicht |
222.30 g/mol |
IUPAC-Name |
[2-(acetyloxymethyl)phenyl]methyl-trimethylazanium |
InChI |
InChI=1S/C13H20NO2/c1-11(15)16-10-13-8-6-5-7-12(13)9-14(2,3)4/h5-8H,9-10H2,1-4H3/q+1 |
InChI-Schlüssel |
UBZYVWVVDOZXEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



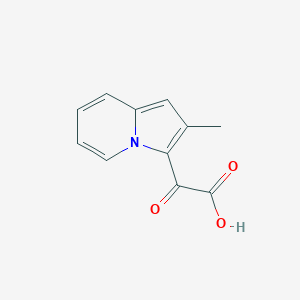
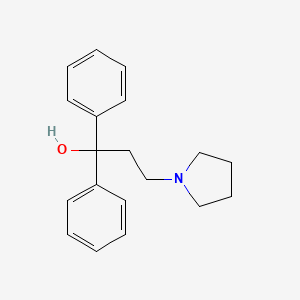
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
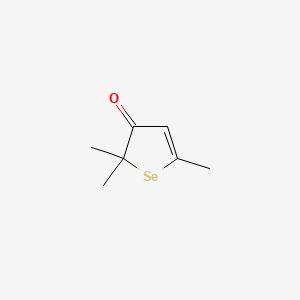
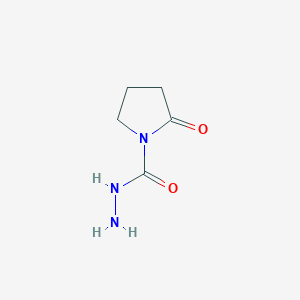
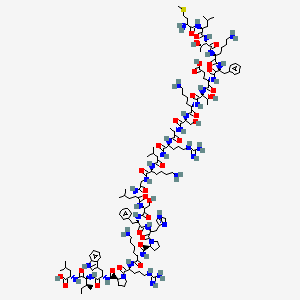


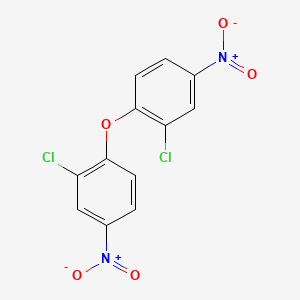
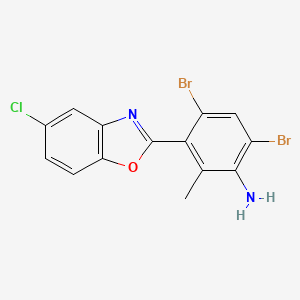

![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
